N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-19(20(25)22-14-3-4-16-17(12-14)28-10-9-27-16)21-13-15(18-2-1-11-29-18)23-5-7-26-8-6-23/h1-4,11-12,15H,5-10,13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFLOSBRMVJCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine: This intermediate can be synthesized by the reduction of 2,3-dihydrobenzo[b][1,4]dioxin-6-nitro compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the oxalamide linkage: The amine intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide.
Introduction of the morpholino and thiophene groups: The final step involves the reaction of the oxalamide intermediate with 2-morpholino-2-(thiophen-2-yl)ethylamine under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation could reduce amide groups to amines or alter the thiophene ring’s electronic properties. For example, in analogous systems, LiAlH₄ reduces amides to amines while maintaining the integrity of the dihydrobenzo[b] dioxin core .
| Reaction Type | Reagent | Conditions | Outcome |
|---|---|---|---|
| Reduction | LiAlH₄ | Anhydrous ether | Amide-to-amine conversion |
Substitution Reactions
The morpholino group’s mesylate intermediate (formed via methanesulfonyl chloride) can undergo nucleophilic displacement. In analogous systems, this step enables functionalization with nucleophiles like N-methylpiperazine or pyrimidinyl-piperazine .
| Reaction Type | Reagent | Conditions | Outcome |
|---|---|---|---|
| Substitution | Methanesulfonyl chloride | Triethylamine, rt | Formation of mesylate intermediate |
Reactivity of Functional Groups
-
Amide Groups : Prone to hydrolysis or nucleophilic attack, enabling functionalization.
-
Morpholino Ring : Susceptible to ring-opening under acidic or basic conditions.
-
Thiophene Substituent : Can undergo electrophilic substitution or metal-mediated coupling.
Structural Analogies
In PARP1 inhibitor studies, dihydrobenzo[b] dioxine derivatives (e.g., compound 4 ) showed enhanced potency after structural modifications, including nitration and scaffold hopping . This suggests that substitutions on the dioxine core significantly impact reactivity and biological activity.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is C₁₉H₁₈N₄O₄. The compound comprises a dihydrobenzo[b][1,4]dioxin moiety linked through an oxalamide bond to a morpholino group substituted with a thiophene ring.
Synthesis Overview:
The synthesis typically involves several key steps:
- Formation of Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through cyclization reactions from suitable precursors.
- Introduction of Morpholino Group: This step generally involves the reaction of morpholine with an appropriate alkylating agent.
- Coupling via Oxalamide Linkage: The final step involves the reaction of the dihydrobenzo[b][1,4]dioxin derivative with morpholinopropylamine in the presence of oxalyl chloride.
Biological Activities
Preliminary studies have indicated that this compound exhibits multiple biological activities:
Enzyme Inhibition
Research suggests that compounds containing the dihydrobenzo[b][1,4]dioxin moiety may act as enzyme inhibitors. In silico studies have shown promising interactions with enzymes such as:
- Alpha-glucosidase
- Acetylcholinesterase
These interactions are crucial for predicting its efficacy as a therapeutic agent.
Antioxidant Activity
The oxalamide functional group is associated with antioxidant properties, potentially protecting cells from oxidative damage.
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds:
| Study | Compound | Findings |
|---|---|---|
| Study 1 | N-(4-Methylbenzoyl)glycine | Demonstrated anti-inflammatory effects. |
| Study 2 | 2-(Benzodioxan-6-yl)acetamide | Showed significant antioxidant activity. |
| Study 3 | N-(2-Hydroxyphenyl)acetamide | Exhibited analgesic properties. |
These findings suggest that this compound may also possess similar therapeutic effects.
Potential Therapeutic Applications
The unique combination of structural features in this compound enhances its potential as a therapeutic agent:
- Cancer Treatment: Given its enzyme inhibition properties, it may serve as a lead compound for developing anticancer agents.
- Neuroprotective Agents: Its interactions with acetylcholinesterase could provide insights into treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Pathways : The target compound’s synthesis likely involves multi-step coupling reactions, contrasting with the one-step cyclization methods for benzothiazole dioxides in .
- Biological Activity: While triazole pesticides () target fungal cytochrome P450 enzymes, the oxalamide linker and morpholino group in the target compound could enable interactions with kinases or GPCRs, common in drug discovery.
- Stability : The dihydrobenzo dioxin scaffold may offer greater oxidative stability compared to the dioxolane rings in triazole pesticides.
Q & A
Q. What are the recommended synthetic routes for N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, and how can yield and purity be optimized?
Methodological Answer:
- Stepwise Coupling Reactions : Begin with the synthesis of the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine moiety via nucleophilic substitution or palladium-catalyzed coupling. For the morpholino-thiophene ethylamine fragment, employ reductive amination between 2-morpholino-2-(thiophen-2-yl)acetaldehyde and ethylamine. Final oxalamide formation can be achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
- Purity Optimization : Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization from ethanol/water (1:1). Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How should researchers characterize the compound’s structure and confirm its identity?
Methodological Answer:
- Spectroscopic Confirmation :
- 1H/13C NMR : Assign peaks for the dihydrodioxin aromatic protons (δ 6.7–7.1 ppm), morpholino protons (δ 3.5–3.7 ppm), and thiophene protons (δ 7.2–7.4 ppm). The oxalamide carbonyls appear at ~165–170 ppm in 13C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- Elemental Analysis : Match calculated and observed C, H, N, S percentages within ±0.3% .
Advanced Research Questions
Q. What experimental strategies can address conflicting bioactivity data in different assay systems?
Methodological Answer:
- Orthogonal Assays : Validate activity in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays. For example, if the compound shows poor activity in live cells but strong enzyme inhibition, assess membrane permeability via PAMPA or Caco-2 models .
- Metabolite Interference : Perform stability studies in assay media (e.g., liver microsomes) to rule out rapid degradation. Use LC-MS to identify metabolites .
Q. How can computational modeling predict the compound’s target interactions and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of related targets (e.g., kinases, GPCRs). Prioritize targets with high docking scores and complementary pharmacophore features (e.g., hydrogen bonds with the oxalamide group) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
Q. What methodologies resolve discrepancies in solubility and formulation stability during preclinical studies?
Methodological Answer:
- Solubility Enhancement : Test co-solvents (e.g., PEG-400, DMSO) or cyclodextrin complexes. Use dynamic light scattering (DLS) to monitor aggregation.
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6–7 if degradation via hydrolysis is observed .
Q. How should researchers design selectivity screens to avoid off-target effects in vivo?
Methodological Answer:
- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to test inhibition against 100+ kinases at 1 µM. Focus on kinases sharing structural motifs with the primary target .
- Safety Pharmacopeia Assays : Assess hERG inhibition (patch-clamp), CYP450 inhibition (fluorescence-based), and plasma protein binding (ultrafiltration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
